N-(3-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine
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Overview
Description
N-(3-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine is an organic compound that features a bromobenzyl group attached to a trifluoromethylated amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine typically involves the reaction of 3-bromobenzyl chloride with N-methyl-1,1,1-trifluoroamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the trifluoromethyl group.
Major Products Formed
Nucleophilic Substitution: Products include various substituted benzylamines.
Oxidation: Products include oxidized benzyl derivatives.
Reduction: Products include reduced amine derivatives.
Scientific Research Applications
N-(3-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the bromobenzyl group can facilitate specific interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the trifluoromethyl group.
N-(3-bromobenzyl)-N-methylamine: Similar but without the trifluoromethyl group.
Trifluoromethylbenzylamine: Similar but without the bromine atom.
Uniqueness
N-(3-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine is unique due to the presence of both the bromobenzyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9BrF3N |
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Molecular Weight |
268.07 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-1,1,1-trifluoro-N-methylmethanamine |
InChI |
InChI=1S/C9H9BrF3N/c1-14(9(11,12)13)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |
InChI Key |
MSCROTXLCKLCES-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)C(F)(F)F |
Origin of Product |
United States |
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